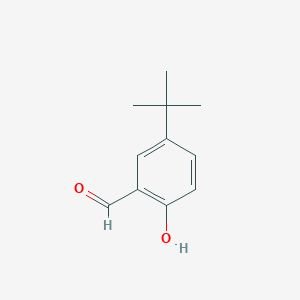

5-tert-butil-2-hidroxibenzaldehído

Descripción general

Descripción

Aplicaciones Científicas De Investigación

5-tert-Butyl-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

Métodos De Preparación

5-tert-Butyl-2-hydroxybenzaldehyde can be synthesized through the Duff reaction, which involves the formylation of 2,4-di-tert-butylphenol using hexamethylenetetramine in the presence of an acid, typically acetic acid . The reaction conditions generally include heating the mixture to around 130°C for a specific duration . This method is preferred due to its efficiency and the avoidance of hazardous materials .

Análisis De Reacciones Químicas

5-tert-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Condensation Reactions: It reacts with diamines to form salen ligands, which are popular in catalysis.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Substitution Reactions: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 5-tert-Butyl-2-hydroxybenzaldehyde primarily involves its ability to form stable complexes with metal ions. This property is exploited in catalysis, where the compound acts as a ligand, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .

Comparación Con Compuestos Similares

5-tert-Butyl-2-hydroxybenzaldehyde is similar to other hydroxybenzaldehydes, such as 3,5-di-tert-butylsalicylaldehyde and 3-tert-butyl-2-hydroxybenzaldehyde . its unique tert-butyl substitution at the 5-position provides distinct steric and electronic properties, making it particularly useful in the synthesis of specific ligands and catalysts .

Similar compounds include:

3,5-Di-tert-butylsalicylaldehyde: Used in the synthesis of salen ligands.

3-tert-Butyl-2-hydroxybenzaldehyde: Another hydroxybenzaldehyde with different substitution patterns.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.

Actividad Biológica

5-tert-Butyl-2-hydroxybenzaldehyde, also known as 5-tert-butylsalicylaldehyde, is a compound of significant interest due to its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 178.23 g/mol

- CAS Number : 2725-53-3

- Boiling Point : 251-252 °C

- Density : 1.039 g/mL at 25 °C

- Solubility : Soluble in DMSO and methanol .

Biological Activities

5-tert-Butyl-2-hydroxybenzaldehyde exhibits several notable biological activities:

Antibacterial Activity

Research indicates that this compound possesses antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in antibacterial therapies. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Antifungal and Anticancer Properties

The compound has also been investigated for its antifungal and anticancer activities. Studies suggest that derivatives of 5-tert-butyl-2-hydroxybenzaldehyde exhibit significant cytotoxic effects against cancer cell lines. The mechanism often involves the formation of Schiff bases, which play a crucial role in biological processes and can enhance the compound's therapeutic potential .

Synthesis and Derivatives

5-tert-Butyl-2-hydroxybenzaldehyde serves as a precursor for various organic ligands and complexes. Its derivatives have been synthesized for applications in catalysis and as potential pharmaceuticals. For example, it is used in the synthesis of chiral Schiff base ligands that facilitate enantioselective reactions .

Table 1: Synthesis of Derivatives

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone | Reaction with thiosemicarbazone | 94 |

| Schiff base with (E)-tert-butyl (2-aminoethyl)carbamate | Condensation reaction at elevated temperature | 90 |

| Mn(III)-salen complex | Coordination with manganese(III) salts | Varied |

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various salicylaldehyde derivatives, 5-tert-butyl-2-hydroxybenzaldehyde was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, indicating its potential utility in developing new antibacterial agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of 5-tert-butyl-2-hydroxybenzaldehyde derivatives showed promising results against human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 25 µM, suggesting that modifications to the structure could enhance its potency against cancer cells .

Propiedades

IUPAC Name |

5-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCQQLGWGRTXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363063 | |

| Record name | 5-tert-Butylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2725-53-3 | |

| Record name | 5-tert-Butylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TERT-BUTYLSALICYLALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-tert-Butyl-2-hydroxybenzaldehyde primarily used in scientific research?

A1: 5-tert-Butyl-2-hydroxybenzaldehyde is a key building block for synthesizing Schiff base ligands. These ligands, characterized by a nitrogen double bond with carbon, are frequently employed to create metal complexes. [, , , , , , , ]

Q2: Can you elaborate on the significance of Schiff base ligands derived from 5-tert-Butyl-2-hydroxybenzaldehyde in coordination chemistry?

A2: These Schiff base ligands demonstrate a remarkable ability to coordinate with various metal ions, including transition metals like copper, nickel, palladium, and platinum, as well as lanthanides. This versatility makes them valuable in developing catalysts, luminescent materials, and compounds with potential biological activity. [, , , , , ]

Q3: What structural characteristics of 5-tert-Butyl-2-hydroxybenzaldehyde-derived Schiff base ligands contribute to their coordination capabilities?

A3: These ligands typically possess multiple coordination sites, often including nitrogen, oxygen, and sulfur atoms, enabling them to effectively chelate metal ions. This chelation forms stable metal complexes with defined geometries. [, , , ]

Q4: Are there any specific examples of how metal complexes with 5-tert-Butyl-2-hydroxybenzaldehyde-derived Schiff base ligands have been applied?

A4: Certainly! Researchers have explored these complexes for their catalytic activity in asymmetric oxidation reactions, such as the enantioselective nitroaldol reaction. [, ] Additionally, they have shown potential as antibacterial agents. []

Q5: What is known about the structure of 5-tert-Butyl-2-hydroxybenzaldehyde itself?

A5: 5-tert-Butyl-2-hydroxybenzaldehyde has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. Structurally, its molecular conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen. []

Q6: Has computational chemistry been employed in research related to 5-tert-Butyl-2-hydroxybenzaldehyde or its derivatives?

A6: Yes, computational studies have been conducted on manganese dimers incorporating Schiff base ligands derived from 5-tert-Butyl-2-hydroxybenzaldehyde. These studies investigated the impact of structural distortions on the magnetic coupling parameters within the dimers. []

Q7: Has the concept of structure-activity relationships (SAR) been explored with 5-tert-Butyl-2-hydroxybenzaldehyde derivatives?

A7: Research has demonstrated that incorporating different substituents into the salicylidenyl unit of 5-tert-Butyl-2-hydroxybenzaldehyde-derived Schiff base ligands can significantly influence the catalytic activity and enantioselectivity of the resulting vanadium complexes in asymmetric sulfide oxidation reactions. []

Q8: What analytical techniques are commonly used to characterize and study 5-tert-Butyl-2-hydroxybenzaldehyde and its derivatives?

A8: A variety of techniques are employed, including X-ray crystallography for structural determination, nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, circular dichroism spectroscopy, UV-Vis spectroscopy, fluorescence spectroscopy, and electrochemical methods. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.